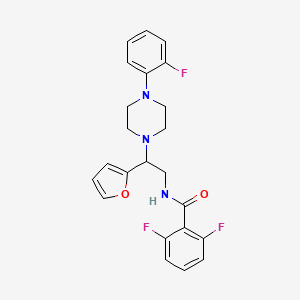![molecular formula C10H11N3O2 B2463199 N-[carbamoyl(pyridin-2-yl)methyl]prop-2-enamide CAS No. 2411196-18-2](/img/structure/B2463199.png)
N-[carbamoyl(pyridin-2-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[carbamoyl(pyridin-2-yl)methyl]prop-2-enamide is a compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, which includes a pyridine ring and an amide group, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[carbamoyl(pyridin-2-yl)methyl]prop-2-enamide can be achieved through various synthetic routes. One common method involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another approach involves the use of nitrostyrenes and 2-aminopyridines to form N-(pyridin-2-yl)iminonitriles as intermediates, which are then transformed into the desired amides under ambient conditions and in the presence of cesium carbonate (Cs2CO3) in alcoholic media .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in achieving the desired product on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-[carbamoyl(pyridin-2-yl)methyl]prop-2-enamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the pyridine ring and the amide group.
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Substitution reactions can be performed using nucleophiles or electrophiles under appropriate conditions. For example, halogenation can be achieved using halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the amide group can lead to the formation of carboxylic acids, while reduction can yield amines. Substitution reactions can introduce various functional groups onto the pyridine ring, resulting in a wide range of derivatives with different properties and applications.
Scientific Research Applications
N-[carbamoyl(pyridin-2-yl)methyl]prop-2-enamide has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds. Its unique structure allows for the exploration of new reaction mechanisms and synthetic methodologies.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used as a lead compound for the development of new therapeutic agents.
Medicine: Due to its biological activities, this compound is studied for its potential use in drug discovery and development. It may serve as a scaffold for designing drugs targeting specific molecular pathways.
Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-[carbamoyl(pyridin-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The pyridine ring and amide group allow the compound to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, the compound’s ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity and specificity.
Comparison with Similar Compounds
N-[carbamoyl(pyridin-2-yl)methyl]prop-2-enamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide group but differ in the substituents attached to the amide nitrogen.
2-(pyridin-2-yl)pyrimidine derivatives: These compounds contain a pyrimidine ring in addition to the pyridine ring, offering a different set of biological activities and applications.
N-(pyridin-2-yl)imidates:
The uniqueness of this compound lies in its specific structure, which combines the pyridine ring with an amide group, providing a versatile scaffold for various chemical reactions and biological activities.
Properties
IUPAC Name |
N-(2-amino-2-oxo-1-pyridin-2-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-8(14)13-9(10(11)15)7-5-3-4-6-12-7/h2-6,9H,1H2,(H2,11,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLZBOMDTLPMSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(C1=CC=CC=N1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-cyanocyclopentyl)-2-[3-(2-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2463117.png)
![N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2463118.png)
![2-Chloro-N-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]acetamide](/img/structure/B2463121.png)
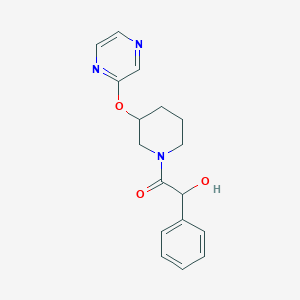
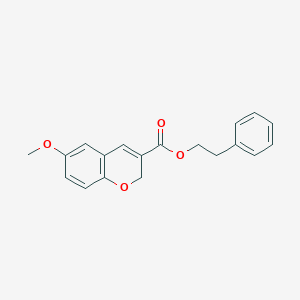
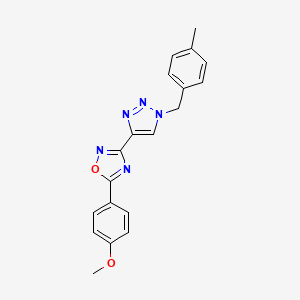
![1-(2-methoxy-5-nitrophenyl)-3-phenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione](/img/structure/B2463130.png)
![n-(1-Cyano-1-cyclopropylethyl)-2-[3-(1h-imidazol-1-yl)-4-methylpiperidin-1-yl]acetamide](/img/structure/B2463131.png)
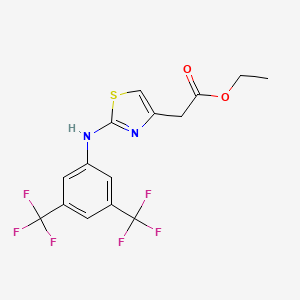
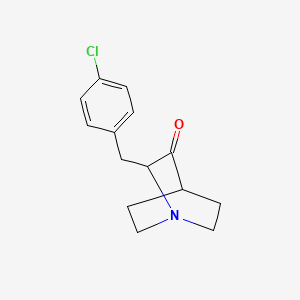
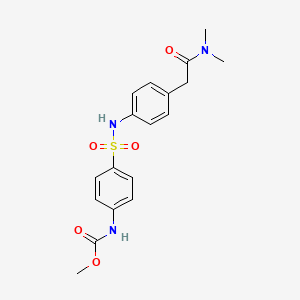
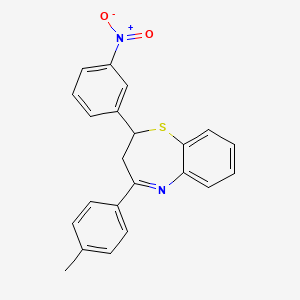
![[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]acetic acid](/img/structure/B2463138.png)
